1-Methyl-4-nitrosopiperazine
Overview
Description
1-Methyl-4-nitrosopiperazine is an organic compound with the molecular formula C5H11N3O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is often used in pharmaceutical research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Methyl-4-nitrosopiperazine (MNP) is a genotoxic nitrosamine impurity found in various products containing rifampicin .
Mode of Action
Nitrosamines, including mnp, are often electrophiles that react with genetic material, resulting in direct or indirect damage to cellular dna, including the insertion and modification of covalent bonds during dna alkylation, chromosome breakage, dna recombination, and dna replication . This can lead to gene mutation and even the onset of cancer .
Biochemical Pathways
The formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine . The presence of 1-amino-4-methyl-piperazine, which comes from the synthesis pathway, was detected in samples of both API and the 4-component rifampicin drug .
Pharmacokinetics
It’s known that the contamination of mnp in rifampicin originates in the manufacturing process of the drug . The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% .
Result of Action
As a genotoxic impurity, mnp can cause severe harm to patients, especially those who require long-term medication . Even very small quantities of drugs that contain genotoxic impurities like MNP can lead to significant clinical risks and compromise patient safety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNP. For instance, the formation of MNP is suggested to occur through the thermal degradation of rifampicin . Furthermore, the presence of this compound (MNP) was detected in rifampicin capsules manufactured by Sanofi–Aventis in August 2020 . Therefore, manufacturing conditions and processes can significantly influence the formation and presence of MNP in pharmaceutical products.
Biochemical Analysis
Biochemical Properties
MNP is a genotoxic nitrosamine impurity It is known to interact with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
Nitrosamines, including MNP, are known to cause DNA damage, leading to gene mutation and even the onset of cancer
Molecular Mechanism
The molecular mechanism of MNP involves its formation through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MNP can change over time. For instance, MNP has been found to form through the thermal degradation of certain pharmaceutical compounds
Dosage Effects in Animal Models
Several nitrosamines are known to cause tumors in animal models at relatively low doses and after short dosing durations, including single doses
Metabolic Pathways
It is known that MNP can form through the degradation of certain pharmaceutical compounds and the oxidation of 1-amino-4-methyl-piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1-methylpiperazine. This process typically involves the reaction of 1-methylpiperazine with sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitrosation reactions. The process requires stringent safety measures due to the toxic and potentially carcinogenic nature of nitrosamines. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry, is essential for monitoring the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitrosopiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Zinc powder, acetic acid, hydrogen, and palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 1-Methylpiperazine and other reduced forms.
Substitution Products: Compounds with substituted functional groups replacing the nitroso group.
Scientific Research Applications
1-Methyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role as an impurity in pharmaceutical products and its impact on drug safety.
Comparison with Similar Compounds
- 1-Cyclopentyl-4-nitrosopiperazine
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
- N-Nitrosopiperidine
Comparison: 1-Methyl-4-nitrosopiperazine is unique due to its specific structure and the presence of a methyl group on the piperazine ring. This structural difference influences its chemical reactivity and biological effects compared to other nitrosamines. For instance, 1-Cyclopentyl-4-nitrosopiperazine has a cyclopentyl group instead of a methyl group, which alters its physical and chemical properties .
Properties
IUPAC Name |
1-methyl-4-nitrosopiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOKFZXJMDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167574 | |
Record name | 1-Methyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | N-Nitroso-N'-methylpiperazine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16339-07-4 | |
Record name | 1-Methyl-4-nitrosopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16339-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Nitroso-N'-methylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-nitrosopiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886 | |
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Record name | 1-Methyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-nitrosopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720 | |
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Record name | 1-NITROSO-4-METHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceuticals concerning?
A1: MNP is a cause for concern because it belongs to a class of compounds known as nitrosamines, many of which are considered probable human carcinogens [, ]. This has led to increased scrutiny from regulatory bodies like the FDA, prompting manufacturers to assess and mitigate the risk of nitrosamine contamination in pharmaceutical products [].
Q2: How can the presence of MNP in rifampicin products be explained?
A2: Research suggests that MNP contamination in rifampicin is linked to the manufacturing process and potential degradation pathways [, ]. It can form through the degradation of rifampicin itself or through the oxidation of 1-amino-4-methyl-piperazine, a potential impurity or intermediate in the production process []. Thermal degradation of rifampicin can also lead to MNP formation [].
Q3: What analytical techniques are used to detect and quantify MNP in pharmaceutical products?
A3: Sensitive and specific methods are crucial for detecting trace amounts of MNP. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS/MS) [, ] are commonly employed techniques. These methods offer high sensitivity, allowing for the quantification of MNP at parts per billion (ppb) levels, which is essential for ensuring compliance with regulatory limits [].
Q4: What is the significance of studying the mutagenicity of cyclic nitrosamines like MNP?
A4: Understanding the mutagenicity of cyclic nitrosamines is crucial because it provides insights into their potential carcinogenicity []. Research has shown a correlation between the carcinogenicity of certain cyclic nitrosamines in rats and their mutagenicity in bacteria after being metabolized by rat liver enzymes []. This emphasizes the importance of investigating the metabolic activation of these compounds to assess their potential risks to human health.
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